3a,8a-Dihydroxy-3-phenyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,8a-Dihydroxy-3-phenyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione typically involves the reaction of ninhydrin with diphenylurea or diphenylthiourea. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as dioxane . The structures of the resulting compounds are confirmed through spectral analysis and X-ray crystallography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
3a,8a-Dihydroxy-3-phenyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
3a,8a-Dihydroxy-3-phenyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3a,8a-Dihydroxy-3-phenyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are common .
Comparison with Similar Compounds
Similar Compounds
3a,8a-Dihydroxy-1,3-diphenyl-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8-one: This compound is similar in structure but contains a sulfur atom, which imparts different chemical and biological properties.
3a,8a-Dihydroxy-1,3-diphenyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione: This compound has been studied for its antibacterial activity and cholinesterase inhibition.
Uniqueness
The uniqueness of 3a,8a-Dihydroxy-3-phenyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione lies in its specific structural configuration and the presence of hydroxyl and phenyl groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H12N2O4 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
3a,8b-dihydroxy-1-phenyl-3H-indeno[1,2-d]imidazole-2,4-dione |
InChI |
InChI=1S/C16H12N2O4/c19-13-11-8-4-5-9-12(11)16(22)15(13,21)17-14(20)18(16)10-6-2-1-3-7-10/h1-9,21-22H,(H,17,20) |
InChI Key |
WSQGLYYNQDZURT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NC3(C2(C4=CC=CC=C4C3=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.